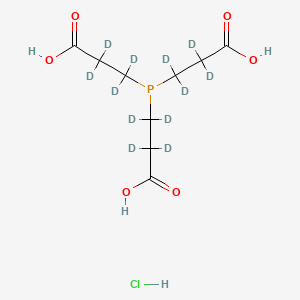

TCEP-d12 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

TCEP-d12 Hydrochloride, also known as 3,3′,3′′-Phosphinidynetrispropanoic Acid-d12 or Tris (2-carboxyethyl)phosphine-d12 Hydrochloride, is a stable isotope . It is a tool for selective reduction of disulfide bridges at a low pH and a reductant for redox assays .

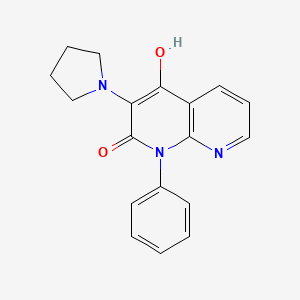

Molecular Structure Analysis

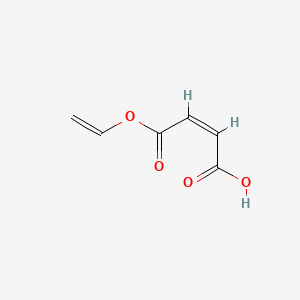

The molecular formula of TCEP-d12 Hydrochloride is C9H4D12ClO6P . Its molecular weight is 298.72 g/mol . The InChI string representation of its structure isInChI=1S/C9H15O6P.ClH/c10-7(11)1-4-16(5-2-8(12)13)6-3-9(14)15;/h1-6H2,(H,10,11)(H,12,13)(H,14,15);1H/i1D2,2D2,3D2,4D2,5D2,6D2; . Chemical Reactions Analysis

TCEP is an effective reagent for the cleavage of disulfide bridges . It is stable in aqueous solutions, highly reactive, and selective towards disulfide structures . It has been used for the reduction of disulfides in mouse serum samples for fast analysis of total biothiols .Physical And Chemical Properties Analysis

TCEP-d12 Hydrochloride has a molecular weight of 298.72 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . Its rotatable bond count is 9 . The exact mass and monoisotopic mass are both 298.1126239 g/mol . The topological polar surface area is 112 Ų .Wissenschaftliche Forschungsanwendungen

1. Neurochemical Alterations and Neurotoxicity

TCEP (Tris(2-chloroethyl)phosphate) has been studied for its neurotoxic effects on mammals. Research using rats showed that TCEP exposure leads to neurotoxicity, evident in spatial learning and memory functions decline, brain pathological changes, and alterations in amino acid and neurotransmitter metabolism (Yang et al., 2018).

2. Cytotoxicity and Neurotoxicity in Cellular Models

TCEP's cytotoxicity and neurotoxicity effects were explored in PC12 cells. The study found significant alterations in cell growth, apoptosis, morphology, and gene and protein levels of regulatory and structural proteins, suggesting potential mechanisms for TCEP's toxicity (Ta et al., 2014).

3. TCEP as a Reductant in Biochemical Systems

TCEP has been used in the reduction of disulfide bonds in biochemical systems. Its effectiveness relative to dithiothreitol (DTT) was determined, with findings suggesting that TCEP analogues could be tailored for specific biological applications (Cline et al., 2004).

4. Seasonal Variations and Cytotoxicity in Water Samples

Research on TCEP in drinking water treatment plants in China revealed seasonal variations in TCEP concentrations and cytotoxicity, indicating potential adverse health effects and necessitating further investigation (Zhang et al., 2019).

5. Use in Mass Spectrometry

The hydrochloride salt of TCEP has been evaluated for in situ reduction with mass spectrometry, showing suitability for partial reduction of organic disulfides (Fischer et al., 1993).

6. Impact on Renal Proximal Tubule Cells

A study investigated TCEP's renal effect at environmental concentration using primary cultured rabbit renal proximal tubule cells, finding significant changes in cell cycle regulatory protein expression and DNA synthesis (Ren et al., 2008).

7. Disrupting Effects on Core Receptors in Zebrafish

TCEP's endocrine-disrupting effects on aquatic vertebrates were studied using zebrafish. It demonstrated adverse effects at low concentrations by affecting key receptors and genes (Wu et al., 2017).

8. Biotransformation and Microbial Communities Adaptation

Microbial TCEP biotransformation in sediment microcosms was investigated, revealing TCEP degradation pathways and the importance of specific bacterial guilds in degrading TCEP and its metabolites (Zhou et al., 2020).

Wirkmechanismus

Target of Action

TCEP-d12 Hydrochloride, also known as Tris(2-carboxyethyl)phosphine hydrochloride, primarily targets disulfide bonds in various peptides and proteins . Disulfide bonds play a crucial role in the stability and function of proteins, particularly those secreted or located outside the cell .

Mode of Action

TCEP-d12 Hydrochloride acts as a reducing agent . It interacts with its targets (disulfide bonds) by breaking them apart, resulting in the reduction of disulfide bonds to sulfhydryl groups . This reduction process is selective and complete, even for the most stable water-soluble alkyl disulfides .

Biochemical Pathways

The reduction of disulfide bonds by TCEP-d12 Hydrochloride affects the protein folding process . Disulfide bonds are crucial for the correct folding and stability of many proteins. By reducing these bonds, TCEP-d12 Hydrochloride can alter the protein’s conformation and potentially its function .

Pharmacokinetics

TCEP-d12 Hydrochloride is highly soluble in water and stable in both acidic and basic solutions . Its hydrophilic nature suggests that it would have good bioavailability when administered in aqueous solutions . .

Result of Action

The primary result of TCEP-d12 Hydrochloride action is the reduction of disulfide bonds in proteins . This can lead to changes in the protein’s structure and function, depending on the role of the disulfide bonds in the protein’s conformation .

Action Environment

TCEP-d12 Hydrochloride is stable in a wide range of pH levels and resistant to oxidation . Therefore, the buffer system and pH can significantly influence the action and efficacy of TCEP-d12 Hydrochloride .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-bis(2-carboxy-1,1,2,2-tetradeuterioethyl)phosphanyl-2,2,3,3-tetradeuteriopropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15O6P.ClH/c10-7(11)1-4-16(5-2-8(12)13)6-3-9(14)15;/h1-6H2,(H,10,11)(H,12,13)(H,14,15);1H/i1D2,2D2,3D2,4D2,5D2,6D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVAJRFEEOIAGW-XDVLEJMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(CCC(=O)O)CCC(=O)O)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])P(C([2H])([2H])C([2H])([2H])C(=O)O)C([2H])([2H])C([2H])([2H])C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.